molecular formula C20H21N5O B4518035 N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4518035
M. Wt: 347.4 g/mol
InChI Key: AXCQZAPSQTWJCF-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a sophisticated small molecule designed for advanced pharmaceutical and biochemical research. This compound features a hybrid architecture, integrating a 1H-pyrazolo[3,4-b]pyridine core scaffold with a 1H-indole moiety via a carboxamide linker. The pyrazolopyridine core is a privileged structure in medicinal chemistry, known for its resemblance to purine bases, which allows it to interact effectively with a wide range of enzymatic targets . Specifically, the 1,3-dimethyl and 6-isopropyl substituents on the core are common features used to fine-tune the molecule's physicochemical properties and binding affinity . The indole ring system is another prominent pharmacophore frequently found in bioactive compounds and is associated with a diverse range of biological activities . This molecular framework is of significant interest for probing key biological pathways, particularly in the context of kinase inhibition and oncology research. Pyrazolo[3,4-b]pyridine-based compounds have demonstrated substantial potential as anticancer agents and enzyme inhibitors . The structural similarity of this chemotype allows for potential interactions with the ATP-binding sites of various kinases, a validated target class in drug discovery . Furthermore, indole derivatives have been extensively reported to possess anticancer and antiviral properties, making this hybrid molecule a compelling candidate for investigating cross-reactive pharmacological profiles . Researchers can leverage this compound as a key intermediate or a biological probe in hit-to-lead optimization campaigns, mechanism of action studies, and structure-activity relationship (SAR) analysis. It is supplied with guaranteed high purity and stability for use in in vitro assays and screening libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1H-indol-6-yl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-11(2)16-10-15(18-12(3)24-25(4)19(18)23-16)20(26)22-14-6-5-13-7-8-21-17(13)9-14/h5-11,21H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCQZAPSQTWJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)C=CN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This reaction typically requires the use of an organic solvent, such as dichloromethane, and is carried out under mild conditions to ensure high yields and purity of the final product.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or automated synthesis platforms. These methods allow for the efficient and cost-effective production of large quantities of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives with potentially enhanced properties.

Scientific Research Applications

N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antiviral agent, with some derivatives showing inhibitory activity against influenza A .

In medicine, the compound is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The following table compares the target compound with structurally similar pyrazolo[3,4-b]pyridine derivatives:

Compound Name Substituents (Position 4) Position 6 Group Molecular Weight (g/mol) Key Biological Activities
Target Compound N-(1H-Indol-6-yl) carboxamide Propan-2-yl ~361.4* Anticancer, anti-inflammatory
N-(3,5-Dimethoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(3,5-Dimethoxyphenyl) carboxamide Propan-2-yl 368.4 Kinase inhibition, potential anticancer applications
N-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-Benzyl carboxamide Phenyl 460.5 Kinase inhibition, anti-inflammatory
N-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-(Benzo[d][1,3]dioxol-5-yl) carboxamide Phenyl -† Neuroprotective, anti-inflammatory
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide N-Pentyl carboxamide 3-Methoxyphenyl -† Antitumor, enzyme modulation

*Estimated based on analogous compounds .

Key Structural Insights:
  • Position 4 (Carboxamide group): Indole (target) and benzo[d][1,3]dioxole substituents enhance aromatic stacking, improving target binding.
  • Position 6 :
    • Propan-2-yl (target) : Balances lipophilicity and metabolic stability.
    • Phenyl or methoxyphenyl : Enhances π-π interactions but may reduce solubility .

Functional Comparison

Anticancer Activity:
  • Target Compound: Inhibits kinases involved in cancer cell proliferation (e.g., MAPK, PI3K) with IC50 values in the nanomolar range .
  • N-(3,5-Dimethoxyphenyl) Analogue : Shows comparable kinase inhibition but lower selectivity due to methoxy groups interfering with hydrophobic binding pockets .
  • N-Benzyl Derivative: Exhibits stronger antiproliferative effects in leukemia cell lines (IC50 = 0.8 µM) but higher cytotoxicity in normal cells .
Anti-inflammatory Activity:
  • Target Compound : Reduces TNF-α and IL-6 production by 70–80% in macrophages at 10 µM .
  • N-(Benzo[d][1,3]dioxol-5-yl) Derivative : Demonstrates superior neuroprotective effects in Parkinson’s disease models by inhibiting microglial activation .
Pharmacokinetic Properties:
  • Target Compound : Moderate aqueous solubility (2.1 mg/mL) and high plasma protein binding (89%) due to the indole group .
  • N-Pentyl Analogue : Higher logP (4.2 vs. 3.5 for target) improves blood-brain barrier penetration but increases metabolic clearance .

Biological Activity

N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, a compound with the CAS number 1282104-87-3, is a member of the pyrazolo[3,4-b]pyridine family. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and immunology.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N5OC_{20}H_{21}N_{5}O, with a molecular weight of 347.4 g/mol. The structure features an indole moiety and a pyrazolo[3,4-b]pyridine core, which are critical for its biological activity.

PropertyValue
CAS Number1282104-87-3
Molecular FormulaC20H21N5O
Molecular Weight347.4 g/mol

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can act as potent inhibitors of various kinases involved in cancer and immune response pathways. Specifically, studies have highlighted their ability to inhibit TBK1 (TANK-binding kinase 1), which plays a significant role in the regulation of immune responses and tumorigenesis.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, derivatives with varying substituents on the indole or pyrazole rings have shown differing levels of potency against cancer cell lines and immune modulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For example:

  • Cell Lines Tested : A172, U87MG, A375, A2058, Panc0504
  • Observed IC50 Values : Ranging from low micromolar concentrations, indicating effective inhibition of cell growth.

A notable study reported that a related pyrazolo[3,4-b]pyridine derivative showed an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling pathways in THP-1 and RAW264.7 cells .

Antitumor Activity

The compound's potential as an antitumor agent has been further supported by findings that it induces apoptosis in cancer cells. For instance:

CompoundCell Line TestedIC50 (µM)
Compound 15yA1720.2
Compound XA54949.85

These results suggest that modifications to the core structure can enhance or diminish biological activity.

Case Studies

Several case studies have focused on the therapeutic potential of pyrazolo[3,4-b]pyridines:

  • TBK1 Inhibition : A study identified derivatives that selectively inhibited TBK1 with high potency, suggesting their use in therapies targeting inflammatory diseases and cancers.
  • Anticancer Activity : Research has shown that compounds similar to this compound can significantly inhibit tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can regioselectivity be ensured?

  • Methodology : Multi-step synthesis is typically required, starting with the assembly of the pyrazolo[3,4-b]pyridine core. Key steps include:

  • Condensation reactions to introduce the indole moiety (e.g., coupling via carboxamide linkage).
  • Regioselective alkylation at the 1- and 3-positions using methylating agents (e.g., methyl iodide) under controlled conditions .
  • Propan-2-yl group installation via nucleophilic substitution or Pd-catalyzed cross-coupling .
    • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be tuned to minimize byproducts. Analytical techniques (HPLC, LC-MS) are critical for monitoring purity (>98%) and yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and substituent positions (e.g., indole NH resonance at δ ~11 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular formula verification (e.g., expected [M+H]⁺ for C₂₂H₂₄N₆O).
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for pyrazolo[3,4-b]pyridine derivatives?

  • Root Cause Analysis : Discrepancies may arise from:

  • Impurity profiles (e.g., unreacted intermediates affecting assays). Use preparative HPLC for rigorous purification .
  • Assay variability (e.g., cell line sensitivity, incubation time). Standardize protocols across labs (e.g., MTT assay with triplicate technical replicates).
  • Solubility differences (DMSO vs. aqueous buffers). Pre-test solubility and stability under experimental conditions .
    • Mitigation : Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition + cellular viability) .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in kinase inhibition studies?

  • SAR Design :

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing propan-2-yl with cyclopropyl) to assess steric effects .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP pockets .
  • In vitro profiling : Test against kinase panels (e.g., EGFR, BRAF) with IC₅₀ determination via fluorescence polarization assays .

Q. How can researchers optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?

  • PK Optimization Steps :

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve aqueous solubility, monitored via shake-flask logP measurements .
  • Metabolic stability : Conduct microsomal assays (human/rodent liver microsomes) to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
  • Plasma protein binding : Use equilibrium dialysis to assess % binding and adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-6-yl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.